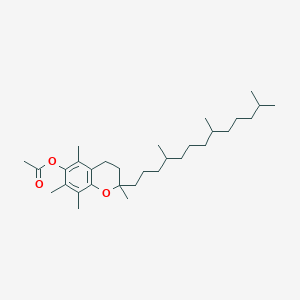
(Ethoxymethyl)benzene
Vue d'ensemble
Description
(Ethoxymethyl)benzène, également connu sous le nom d'éther benzylique d'éthyle, est un composé organique de formule moléculaire C₉H₁₂O. Il s'agit d'un liquide incolore avec une odeur aromatique agréable. Ce composé est utilisé dans divers processus chimiques et a des applications significatives dans les milieux industriels et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : (Ethoxymethyl)benzène peut être synthétisé par la synthèse d'éther de Williamson, qui implique la réaction du chlorure de benzyle avec l'éthylate de sodium. La réaction se produit généralement sous reflux dans un solvant anhydre tel que l'éthanol ou le tétrahydrofurane (THF).
Méthodes de production industrielle : Dans un contexte industriel, l'éther (ethoxymethyl)benzène est produit par l'éthérification catalytique de l'alcool benzylique avec l'éthanol. Ce processus utilise souvent des catalyseurs acides tels que l'acide sulfurique ou les zéolites pour faciliter la réaction .
Analyse Des Réactions Chimiques
Types de réactions : (Ethoxymethyl)benzène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en benzaldéhyde en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de l'éther (ethoxymethyl)benzène peut produire de l'alcool benzylique en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe éthoxy peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium dans l'éthanol.
Principaux produits :
Oxydation : Benzaldehyde.
Réduction : Alcool benzylique.
Substitution : Divers éthers benzyliques substitués selon le nucléophile utilisé[][3].
Applications De Recherche Scientifique
(Ethoxymethyl)benzène a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme solvant et intermédiaire en synthèse organique.
Biologie : Il sert de réactif dans la synthèse de composés biologiquement actifs.
Médecine : Il est impliqué dans la préparation de produits pharmaceutiques et de systèmes d'administration de médicaments.
Industrie : Il est utilisé dans la fabrication de parfums, d'arômes et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action de l'éther (ethoxymethyl)benzène implique son interaction avec diverses cibles moléculaires. Dans les réactions d'oxydation, il agit comme un substrat pour les agents oxydants, conduisant à la formation de benzaldéhyde. Dans les réactions de réduction, il sert de substrat pour les agents réducteurs, produisant de l'alcool benzylique. Les voies impliquées comprennent le transfert d'électrons et l'attaque nucléophile .
Composés similaires :
Éther benzylique de méthyle : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe éthyle.
Éther benzylique de propyle : Structure similaire, mais avec un groupe propyle au lieu d'un groupe éthyle.
Éther benzylique de butyle : Structure similaire, mais avec un groupe butyle au lieu d'un groupe éthyle.
Unicité : L'éther (ethoxymethyl)benzène est unique en raison de sa réactivité spécifique et de ses applications dans divers processus chimiques. Son groupe éthoxy confère des propriétés chimiques distinctes par rapport aux autres éthers benzyliques, le rendant précieux dans des applications synthétiques et industrielles spécifiques .
Mécanisme D'action
The mechanism of action of (ethoxymethyl)benzene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzaldehyde. In reduction reactions, it serves as a substrate for reducing agents, yielding benzyl alcohol. The pathways involved include electron transfer and nucleophilic attack .
Comparaison Avec Des Composés Similaires
Benzyl methyl ether: Similar structure but with a methyl group instead of an ethyl group.
Benzyl propyl ether: Similar structure but with a propyl group instead of an ethyl group.
Benzyl butyl ether: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (Ethoxymethyl)benzene is unique due to its specific reactivity and applications in various chemical processes. Its ethoxy group provides distinct chemical properties compared to other benzyl ethers, making it valuable in specific synthetic and industrial applications .
Propriétés
IUPAC Name |
ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZDYVDTMMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060230 | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, fruity, rather sharp aroma | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 30.00 mm Hg | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.951 (20°) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-30-0 | |
| Record name | Benzyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features and spectroscopic characteristics of (ethoxymethyl)benzene derivatives found in natural products?
A1: this compound often appears as a structural motif in various naturally occurring bromophenols. For example, 3-bromo-4-[3-bromo-4,5-dihydroxybenzyl] -5-(ethoxymethyl) benzene-1,2-diol, isolated from the red alga Polysiphonia urceolata [], exemplifies this pattern. These compounds are typically characterized using spectroscopic techniques such as UV, IR, MS, 1H and 13C NMR, and 2D NMR [, ].
Q2: Can you describe the synthesis and biological activity of bromophenol derivatives containing the this compound moiety?
A2: Researchers have successfully synthesized 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐this compound‐1,2‐diol (compound 3 in the cited study []). This bromophenol, along with other synthesized derivatives, exhibited inhibitory activity against human carbonic anhydrase (CA) isoforms I and II. These enzymes play a crucial role in pH regulation. Interestingly, compound 3 showed stronger inhibitory activity against hCA I than the clinically used acetazolamide [].
Q3: How does the presence of an this compound group influence the chemical reactivity of a molecule?
A3: Research suggests that the this compound group can participate in intramolecular interactions that influence a molecule's overall conformation and stability. For instance, in the crystal structure of 1,4-bis[(diphenylphosphineoxide)methyl] - 2,5 - bis (ethoxymethyl) benzene, weak hydrogen bonds were observed between the diphenylphosphine oxide and the ethoxymethyl substituents []. These interactions can impact the molecule's stability and potentially influence its interactions with biological targets.
Q4: Are there analytical methods to detect this compound derivatives in complex matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to detect this compound derivatives, specifically Benzoyl-2-ethoxymethyl benzene, in complex matrices like cattle dung []. This approach highlights the potential of GC-MS in monitoring the presence of these compounds in environmental samples, contributing to our understanding of their fate and potential impact.
Q5: What are the future directions for research on this compound derivatives?
A5: Further investigation is needed to fully elucidate the structure-activity relationships of this compound-containing compounds, especially regarding their carbonic anhydrase inhibition and potential antioxidant activities [, ]. Exploring the impact of structural modifications on their activity, potency, and selectivity will be crucial. Additionally, research focusing on their environmental fate, degradation pathways, and potential toxicological effects is essential to ensure their safe and sustainable use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)













